1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the piperidine family. This compound has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of addiction and neurological disorders.
Wirkmechanismus
1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide works by inhibiting GABA transaminase, which results in an increase in GABA levels in the brain. This increase in GABA levels leads to a decrease in neuronal excitability and a reduction in the release of dopamine, a neurotransmitter that plays a crucial role in the reward system of the brain. This mechanism of action has been shown to be effective in reducing drug-seeking behavior and addiction-related behaviors in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound increases GABA levels in the brain, which leads to a decrease in neuronal excitability and a reduction in the release of dopamine. This reduction in dopamine release has been shown to be effective in reducing drug-seeking behavior and addiction-related behaviors in animal models. Additionally, this compound has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA transaminase and has been shown to be effective in reducing drug-seeking behavior and addiction-related behaviors in animal models. Additionally, this compound has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurological disorders. However, there are also limitations to using this compound in lab experiments. It has a short half-life and may require multiple doses to maintain therapeutic levels. Additionally, the effects of this compound may vary depending on the dose and route of administration.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide. One area of research is the development of more potent and selective GABA transaminase inhibitors. Additionally, studies are needed to determine the optimal dose and route of administration of this compound for therapeutic use. Further research is also needed to determine the safety and efficacy of this compound in humans. Finally, studies are needed to determine the potential therapeutic applications of this compound in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of addiction and neurological disorders. It works by inhibiting GABA transaminase, which results in an increase in GABA levels in the brain. This increase in GABA levels leads to a decrease in neuronal excitability and a reduction in the release of dopamine. This compound has several advantages for lab experiments, but there are also limitations to its use. Further research is needed to determine the safety and efficacy of this compound in humans and its potential therapeutic applications in the treatment of neurological disorders.
Synthesemethoden
1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide is synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 1-cyanocyclobutane-1-carboxylic acid followed by the addition of piperidine-3-carboxamide. The final product is obtained through a purification process that involves recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and neurological disorders. Studies have shown that this compound is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and is involved in the pathophysiology of addiction and neurological disorders.
Eigenschaften
IUPAC Name |
1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-15-6-4-13(5-7-15)17(24)22-10-1-3-14(11-22)16(23)21-18(12-20)8-2-9-18/h4-7,14H,1-3,8-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVGVBOFURJVGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.